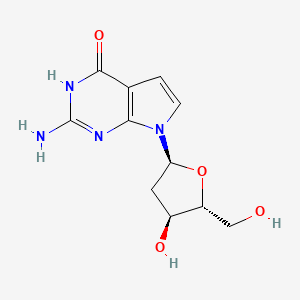

7-Deaza-2'-dG

Description

Contextualization within Nucleoside Analog Chemistry

7-Deaza-2'-deoxyguanosine (B613789) belongs to a class of molecules known as nucleoside analogs. These are synthetic compounds that mimic the structure of natural nucleosides, the building blocks of DNA and RNA. The core structure of 7-deaza-2'-dG is a pyrrolo[2,3-d]pyrimidine base, which is a modification of the natural guanine (B1146940) base where the nitrogen atom at the 7th position is replaced by a carbon atom. nih.govoup.com This seemingly subtle change has profound effects on the molecule's chemical properties and its interactions within a nucleic acid structure.

The synthesis of 7-deaza-2'-deoxyguanosine and its derivatives can be achieved through various chemical methods, including solid-phase synthesis. biosynth.com A notable method is a one-pot, three-step chemical synthesis that produces 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) with high purity. cdnsciencepub.com This involves the phosphorylation of 7-deaza-2'-deoxyguanosine using phosphorous oxychloride. cdnsciencepub.com Further modifications, such as halogenation, can be performed regioselectively to create derivatives like 8-iodo-7-deaza-2'-deoxyguanosine and 7-iodo-7-deaza-2'-deoxyguanosine. acs.org These synthetic routes provide researchers with a toolkit to create a variety of 7-deazapurine analogs for diverse applications.

Significance as a Modified Nucleoside in DNA/RNA Studies

The replacement of the N7 nitrogen with a carbon in 7-deaza-dG alters the electronic properties of the purine (B94841) ring system. genelink.com While it does not interfere with the standard Watson-Crick base pairing with cytosine, it eliminates a hydrogen bond acceptor site in the major groove of the DNA double helix. genelink.comtrilinkbiotech.comnih.gov This modification has several important consequences for DNA structure and function.

One of the most significant applications of 7-deaza-dG is in DNA sequencing and PCR (Polymerase Chain Reaction), particularly for GC-rich regions. biosan-nsk.rusigmaaldrich.com GC-rich sequences have a tendency to form stable secondary structures, such as G-quadruplexes, which can cause "compressions" in sequencing gels and hinder PCR amplification. genelink.combiosan-nsk.rusigmaaldrich.com By substituting dGTP with 7-deaza-dGTP, the formation of these secondary structures is reduced, leading to improved resolution in Sanger sequencing and more efficient amplification of difficult templates. sigmaaldrich.comresearchgate.netnih.gov

Furthermore, DNA containing 7-deaza-dG exhibits increased stability in some contexts and can penetrate cell membranes more effectively due to increased lipophilicity. biosan-nsk.rubiosan-nsk.ru The modification also affects the interaction of DNA with enzymes. For instance, the absence of the N7 nitrogen can hinder the binding of proteins that recognize this feature in the major groove. acs.org

Table 1: Impact of 7-Deaza-dG on DNA Properties

| Property | Effect of 7-Deaza-dG Incorporation | Rationale | Key Applications |

| Secondary Structure | Reduces formation of G-quadruplexes and other secondary structures | Eliminates the Hoogsteen hydrogen bonding capability of the N7 position | DNA sequencing of GC-rich regions, PCR amplification of difficult templates biosan-nsk.rusigmaaldrich.comresearchgate.net |

| Duplex Stability | Can be slightly stabilizing or destabilizing depending on the context | Alters base stacking and electrostatic interactions in the major groove | Physical studies of DNA structure and enzyme-DNA interactions genelink.combiosyn.com |

| Enzyme Interaction | Can inhibit or alter recognition by enzymes that bind to the major groove | Removes a key recognition element (N7 of guanine) | Probing DNA-protein interactions acs.org |

| Cell Permeability | Increased lipophilicity can enhance cell membrane penetration | The carbon atom at the 7-position is less polar than the nitrogen atom | Potential for therapeutic applications biosan-nsk.rubiosan-nsk.ru |

Overview of Research Trajectories for 7-Deazapurine Derivatives

The study of 7-deazapurine derivatives extends beyond 7-deaza-2'-dG. Researchers are actively exploring a wide range of these compounds for various applications in molecular biology, diagnostics, and therapeutics.

One major area of research focuses on the synthesis and application of other 7-deazapurine nucleosides, such as 7-deaza-2'-deoxyadenosine (7-deaza-dA) and 7-deaza-2'-deoxyxanthosine (B1244124) (7-deaza-dX). biosyn.comglenresearch.com These analogs are used to probe the structural and functional roles of specific atoms in the purine ring. For example, replacing adenine (B156593) with 7-deaza-dA has been used to study the effects of altering the electrostatic potential in the major groove of DNA. acs.org

Another significant research direction involves the functionalization of the 7-deazapurine core. acs.orgacs.org By attaching different chemical groups at various positions, scientists can create novel probes and therapeutic agents. For instance, attaching fluorescent dyes to 7-deazapurine nucleosides has led to the development of new tools for DNA labeling and diagnostics. researchgate.net Some 7-deazapurine derivatives have also shown potential as anticancer and antiviral agents. nih.govbiosynth.comresearchgate.net

Furthermore, the discovery of naturally occurring 7-deazaguanine (B613801) derivatives in the DNA of bacteria and phages has opened up new avenues of research. oup.com These findings suggest that these modifications may play a role in biological processes such as restriction-modification and anti-restriction systems. oup.com The enzymes responsible for incorporating these modified bases into DNA are also a subject of intense study. oup.com

The exploration of related purine analogs, such as 8-aza-7-deazapurines, is another active field. nih.govmdpi.com These compounds, with further alterations to the purine ring system, offer additional opportunities to fine-tune the properties of nucleic acids for specific applications. acs.org The synthesis and study of these novel nucleosides contribute to the expanding toolkit available for nucleic acid chemistry and molecular biology.

Structure

3D Structure

Properties

Molecular Formula |

C11H14N4O4 |

|---|---|

Molecular Weight |

266.25 g/mol |

IUPAC Name |

2-amino-7-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C11H14N4O4/c12-11-13-9-5(10(18)14-11)1-2-15(9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8-/m0/s1 |

InChI Key |

PFCLMNDDPTZJHQ-RNJXMRFFSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C2N=C(NC3=O)N)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 7 Deaza 2 Deoxyguanosine

Chemical Synthesis Pathways for 7-Deaza-2'-deoxyguanosine (B613789)

The construction of 7-deaza-2'-deoxyguanosine (7-deaza-dG) typically involves the coupling of a protected 2-deoxyribose sugar with a pre-functionalized 7-deazaguanine (B613801) base. A common strategy employs phase-transfer glycosylation. In this approach, a protected 7-deazaguanine derivative, such as 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine, is reacted with a protected 2-deoxyribose derivative, like 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranose. oup.com The subsequent removal of protecting groups yields the target nucleoside.

Another significant pathway involves the de novo synthesis of the 7-deazapurine ring system, a biosynthetic route that starts from GTP (guanosine triphosphate). asm.org While primarily a biological pathway, the elucidation of these steps, which involve intermediates like 7-cyano-7-deazaguanine (pre-Q0), has inspired chemical synthesis strategies. asm.orgnih.govoup.com For instance, chemical syntheses have been developed to produce pre-Q0, which can then be further modified. oup.com

Furthermore, direct C-glycosylation methods under Friedel-Crafts conditions have been explored for the synthesis of deazaguanine C-nucleosides, offering a direct route to these compounds. nih.gov

Phosphoramidite (B1245037) Chemistry for Oligonucleotide Incorporation

The incorporation of 7-deaza-dG into synthetic oligonucleotides is predominantly achieved through phosphoramidite chemistry, the gold standard for solid-phase DNA synthesis.

Solid-Phase Oligonucleotide Synthesis

To be utilized in automated DNA synthesizers, 7-deaza-2'-deoxyguanosine must first be converted into a phosphoramidite building block. This involves a series of protection and activation steps. The primary hydroxyl group at the 5'-position is typically protected with a dimethoxytrityl (DMT) group, while the exocyclic amino group on the guanine (B1146940) base is protected with a group like isobutyryl. oup.com The 3'-hydroxyl group is then reacted with a phosphitylating agent to generate the reactive phosphoramidite moiety.

This suitably protected 7-deaza-dG phosphoramidite can then be used in standard solid-phase synthesis cycles to incorporate the modified nucleoside at specific positions within a growing oligonucleotide chain. oup.combiosynth.comseela.net This method has been successfully employed to create oligonucleotides containing single or multiple 7-deaza-dG units.

Considerations for Oxidation in Synthetic Protocols

A key advantage of using 7-deaza-dG in oligonucleotide synthesis is its resistance to depurination, a common side reaction that occurs with natural dG during the acidic detritylation step. The absence of the N7 nitrogen atom, which is a primary site for protonation leading to glycosidic bond cleavage, enhances the stability of the nucleoside during synthesis.

Regioselective Functionalization and Derivatization

The carbon atom at the 7-position of 7-deaza-dG provides a unique handle for the introduction of various functional groups, a feature not available in its natural counterpart, guanosine (B1672433).

Halogenation at the 7-Position

The 7-position of 7-deaza-2'-deoxyguanosine can be selectively halogenated. For instance, treatment of a protected 7-deaza-dG derivative with N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF) leads to the formation of 7-iodo-7-deaza-2'-deoxyguanosine. acs.orgresearchgate.net This iodinated intermediate is particularly valuable as it serves as a versatile precursor for further modifications through palladium-catalyzed cross-coupling reactions. acs.orgresearchgate.net

Similarly, bromination and chlorination can be achieved using the corresponding N-halosuccinimides. These halogenated derivatives are not only important synthetic intermediates but can also be incorporated into oligonucleotides to study the effects of halogens on DNA structure and function.

Introduction of Clickable Side Chains

The halogenated derivatives of 7-deaza-dG, particularly the 7-iodo analog, are excellent substrates for introducing "clickable" functional groups via Sonogashira cross-coupling reactions. researchgate.net This powerful reaction allows for the attachment of terminal alkynes to the 7-position of the deazapurine ring.

Synthesis of Other Nucleobase Adducts

The strategic modification of the 7-deaza-2'-deoxyguanosine (7-deaza-2'-dG) nucleobase has been a focal point of research, aiming to introduce novel functionalities and properties into DNA. These modifications often begin with halogenation at the C7 or C8 position, which then serves as a versatile handle for introducing a variety of adducts through cross-coupling reactions.

Halogenation of the 7-Deazapurine Ring

A critical primary step in the synthesis of many 7-deaza-2'-dG adducts is the regioselective introduction of a halogen atom, typically iodine. The position of halogenation is highly dependent on the substituent pattern of the nucleobase. seela.net For 7-deaza-2'-dG, electrophilic substitution preferentially occurs at the C8 position when the 2-amino group is present. seela.net To achieve C7-iodination, the 2-amino group is first protected, for example, with an isobutyryl group. seela.net Treatment of the protected nucleoside with N-iodosuccinimide (NIS) in dimethylformamide (DMF) can then yield the 7-iodo derivative. seela.net However, the formation of a di-iodinated side product at both the 7 and 8 positions can occur. seela.net

Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of 7-deaza-2'-dG are valuable precursors for introducing a wide array of adducts via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.

The Suzuki-Miyaura cross-coupling has been employed to introduce aryl groups, such as a phenyl group, at the C7 position. This is typically achieved by reacting the 7-iodo derivative with a corresponding boronic acid under alkaline conditions. seela.net

The Sonogashira cross-coupling is another powerful method used to install alkynyl moieties. For instance, 7-(1-propynyl)-7-deaza-2'-deoxyguanosine has been synthesized via this method. nih.gov This reaction has also been utilized to attach more complex side chains, such as a tripropargylamine (B1585275) group, to the C7 position of the 7-iodo precursor. researchgate.net These propargyl groups serve as "clickable" handles for further modifications. researchgate.net

Click Chemistry for Complex Adduct Synthesis

The introduction of "clickable" side chains, often containing terminal alkynes, opens up the possibility of using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry, for further derivatization. This approach allows for the efficient attachment of various molecules, including fluorescent reporters like pyrene (B120774). acs.orgnih.gov For example, a pyrene azide (B81097) can be "clicked" onto a 7-deaza-2'-dG modified with a propargylamino linker. researchgate.net These fluorescent adducts are valuable tools for studying DNA structure and dynamics. acs.orgnih.gov

The following table summarizes the synthesis of various nucleobase adducts of 7-deaza-2'-dG, detailing the starting material, key reagents, and the resulting adduct.

| Starting Material | Key Reagents/Reaction Type | Resulting Adduct | Reference |

|---|---|---|---|

| N2-isobutyryl-7-deaza-2'-deoxyguanosine | N-iodosuccinimide (NIS) in DMF | 7-Iodo-N2-isobutyryl-7-deaza-2'-deoxyguanosine | seela.net |

| 7-Iodo-7-deaza-2'-deoxyguanosine | Phenylboronic acid, Pd catalyst (Suzuki-Miyaura) | 7-Phenyl-7-deaza-2'-deoxyguanosine | seela.net |

| 7-Iodo-7-deaza-2'-deoxyguanosine | Tripropargylamine, Pd catalyst (Sonogashira) | 7-Tripropargylamino-7-deaza-2'-deoxyguanosine | researchgate.net |

| 7-Iodo-7-deaza-2'-deoxyadenosine | Propargylamine, Pd catalyst (Sonogashira) | 7-(Propargylamino)-7-deaza-2'-deoxyadenosine | researchgate.net |

| 7-(Propargylamino)-7-deaza-2'-dG derivative | Pyrene azide, Cu(I) catalyst (Click Chemistry) | 7-(Pyrene-triazolyl)-7-deaza-2'-dG adduct | acs.orgnih.govresearchgate.net |

| 7-deaza-2'-deoxyguanosine | N-iodosuccinimide in DMF | 7-iodo-7-deaza-2'-deoxyguanosine and 7,8-di-iodonucleoside | seela.net |

Detailed Research Findings

Research into the synthesis of these adducts has revealed important details about the reaction conditions and outcomes. For instance, the iodination of N2-isobutyryl-7-deaza-2'-dG can yield the desired 7-iodo product in 44% yield, alongside a 15% yield of the 7,8-di-iodo byproduct, which are separable by silica (B1680970) gel chromatography. seela.net In the Suzuki-Miyaura coupling to form 7-phenyl-7-deazaguanosine, the alkaline reaction conditions can simultaneously cleave the N-isobutyryl protecting group. seela.net

The synthesis of 7-deaza-2'-deoxyisoguanosine derivatives has also been explored, where halogen atoms (bromo or iodo) and clickable side chains with terminal triple bonds are introduced at the 7-position. acs.org These modifications have been shown to have a minor impact on the stability of DNA duplexes containing these modified bases. acs.orgnih.gov However, the subsequent attachment of pyrene click adducts can either increase or decrease the double helix stability depending on the length of the linker used. acs.orgnih.gov

The following interactive table provides more detailed findings from the synthesis of specific 7-deaza-2'-dG nucleobase adducts.

| Adduct | Synthetic Method | Key Observation/Finding | Reference |

|---|---|---|---|

| 7-Iodo-7-deaza-2'-deoxyguanosine | Electrophilic iodination of protected 7-deaza-2'-dG | Regioselective at C7 with N2-protection; formation of di-iodo byproduct. | seela.net |

| 8-Iodo-7-deaza-2'-deoxyguanosine | Electrophilic iodination of unprotected 7-deaza-2'-dG | Regioselective at C8 due to the directing effect of the 2-amino group. | seela.net |

| 7-Phenyl-7-deaza-2'-deoxyguanosine | Suzuki-Miyaura cross-coupling | In-situ deprotection of the N2-isobutyryl group under alkaline conditions. | seela.net |

| 7-(1-Propynyl)-7-deaza-2'-deoxyguanosine | Sonogashira cross-coupling | Demonstrates the introduction of a small, rigid alkynyl group. | nih.gov |

| 7-(Pyrene click adduct)-7-deaza-2'-dG | Copper-catalyzed azide-alkyne cycloaddition | Fluorescent adducts formed; duplex stability is influenced by the linker length. | acs.orgnih.gov |

Impact on Nucleic Acid Structure, Stability, and Dynamics

Alterations in Duplex and Triplex DNA Stability

The introduction of 7-deaza-2'-dG into DNA oligonucleotides has a discernible impact on the stability of duplex and triplex structures. This is primarily attributed to the removal of the N7 atom, which is a crucial hydrogen bond acceptor in the major groove and is involved in non-Watson-Crick hydrogen bonding that can stabilize higher-order DNA structures.

The thermodynamic stability of DNA duplexes is often assessed by measuring the change in melting temperature (Tm) upon incorporation of a modified nucleotide. Studies have consistently shown that the substitution of dG with 7-deaza-2'-dG leads to a decrease in the thermal stability of DNA duplexes. For instance, the complete substitution of dG with 7-deaza-2'-dG in the self-complementary hexamer d(CGCGCG)₂ resulted in a significant decrease in the melting temperature by 9°C compared to the unmodified duplex genelink.com. Even a single, asymmetric incorporation of a 7-deaza-2'-dG:C base pair can reduce the stability of a DNA duplex by approximately 1°C genelink.com.

This destabilization arises from the elimination of the potential for Hoogsteen hydrogen bond formation involving the N7 position of guanine (B1146940), which can contribute to the stability of certain DNA structures and interactions with other molecules. The replacement of the N7 atom with a C-H group alters the electronic properties of the purine (B94841) ring and eliminates a key cation-binding site in the major groove, which can affect the organization of salts and water molecules that contribute to duplex stability nih.gov.

The following table summarizes the effect of 7-deaza-2'-dG incorporation on the thermodynamic stability of a DNA duplex.

| Oligonucleotide Sequence | Modification | Change in Melting Temperature (ΔTm) |

| d(CGCGCG)₂ | Complete substitution of dG with 7-deaza-2'-dG | -9°C |

| Duplex with a single G:C pair | Single substitution of dG with 7-deaza-2'-dG | ~ -1°C |

Data compiled from referenced research articles.

The melting transition of a DNA duplex is a cooperative process where the double helix unwinds into single strands. The melting temperature (Tm) is the temperature at which half of the DNA molecules are in a double-helical state and half are in a random coil state. The incorporation of 7-deaza-2'-dG influences this transition by lowering the Tm, indicating that less thermal energy is required to denature the modified duplex.

This effect is particularly significant in G-rich sequences that are prone to forming highly stable secondary structures, such as G-quadruplexes, through Hoogsteen hydrogen bonds involving the N7 position of guanine genelink.com. By substituting dG with 7-deaza-2'-dG, the formation of these stable non-canonical structures is hindered, leading to a more predictable and often lower melting transition. The reduction in duplex stability is a direct consequence of the altered electronic character and the loss of a specific hydrogen bond acceptor site in the major groove upon replacing the N7 nitrogen with a carbon atom genelink.comnih.gov.

Structural Conformations of 7-Deaza-2'-deoxyguanosine-Containing Nucleic Acids

The conformation of the deoxyribose sugar ring, known as the sugar pucker, is a key determinant of DNA structure. In DNA, the sugar typically adopts either a C2'-endo or a C3'-endo conformation. The C2'-endo pucker is characteristic of B-form DNA, while the C3'-endo pucker is found in A-form DNA and RNA.

The torsion angle of the N-glycosylic bond (χ) defines the orientation of the nucleobase with respect to the sugar. This angle can be in the anti or syn conformation. In standard B-form DNA, all bases are in the anti conformation.

Furthermore, the presence of 7-deaza-2'-dG can influence the transition between different DNA conformations. For example, in alternating purine-pyrimidine sequences that have the potential to adopt a left-handed Z-DNA conformation under certain conditions, the presence of 7-deaza-2'-dG can stabilize the B-conformation and inhibit the transition to Z-DNA nih.gov. This is because the syn conformation required for guanine in Z-DNA is less favorable when the N7 position is modified. The modification can also impact the local hydration and cation organization around the DNA, which plays a crucial role in maintaining its structure and dynamics nih.gov.

The substitution of the nitrogen atom at position 7 of guanine with a carbon-hydrogen group to form 7-deaza-2'-dG introduces subtle yet profound changes to the properties of DNA. While it is often used as an isosteric analog of deoxyguanosine (dG), its impact extends beyond simple substitution, affecting base pairing and the electrostatic landscape of the DNA double helix.

Watson-Crick Base Pairing Properties

It is widely assumed that 7-deaza-2'-dG forms a normal Watson-Crick base pair with cytosine, and experimental evidence largely supports this view. nih.gov Studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to monitor hydrogen bonding between 7-deaza-2'-dG and deoxycytidine (dC) have shown no significant differences compared to a standard dG-dC pair over a range of temperatures. nih.gov This indicates that the fundamental hydrogen bonding pattern of the Watson-Crick pairing is not directly altered by the substitution at the 7-position. nih.gov

Despite this, the modification is not entirely benign. While the strength of the hydrogen bonds within the 7-deaza-2'-dG • dC base pair itself is maintained, NMR studies have revealed a significant change in the dynamic properties of the adjacent base pairs. nih.gov Specifically, the imino proton of a G-C pair flanking the modification shows increased exchange with the solvent, suggesting that the modification enhances the unstacking of neighboring bases and increases their exposure. nih.gov Therefore, while 7-deaza-2'-dG maintains the Watson-Crick hydrogen bonding scheme, it can dynamically perturb the local helical structure. nih.gov

Purine-Purine Base Pairs

The formation of purine-purine base pairs is a deviation from the canonical Watson-Crick model and represents an alternative system of molecular recognition within DNA. acs.orgnih.gov Research into these non-standard pairings has often utilized modified purines to mimic the interactions of a dG-dC pair. acs.orgnih.gov For example, the isomer of 7-deaza-2'-dG, 2'-deoxyisoguanosine, and its analogs have been used to construct stable base pairs with 2'-deoxyguanosine (B1662781). acs.orgacs.org However, single purine-purine base pairs, such as those formed by 7-deaza-2'-deoxyisoguanosine derivatives and 2'-deoxyguanosine, tend to result in less stable duplexes compared to inverse Watson-Crick pairs. acs.org

Inverse Watson-Crick Base Pairs

Inverse Watson-Crick pairs are a form of non-canonical base pairing where the arrangement of hydrogen bond donors and acceptors is altered. The nucleoside 7-deaza-2'-deoxyisoguanosine, an isomer of 7-deaza-2'-dG, has been shown to form stable inverse Watson-Crick base pairs with 5-methyl-2'-deoxyisocytidine. acs.orgbohrium.com This type of pairing expands the potential genetic coding system. acs.org The functionalization of these pairs with different chemical groups at the 7-position of the 7-deazapurine base has been explored to further modify DNA properties. acs.org

Non-Standard Base Pair Formation

The incorporation of 7-deaza-2'-dG can induce localized non-canonical features within the DNA structure. Chemical footprinting experiments have shown that the cytosine bases flanking a 7-deaza-2'-dG modification are hyper-reactive. nih.gov This suggests that the DNA structure is partially non-canonical or distorted near the site of the modified base. nih.gov Non-canonical base pairs are defined by hydrogen-bonding patterns that differ from the standard Watson-Crick configuration and often involve the Hoogsteen or sugar edges of the bases. wikipedia.orgwikimedia.org While transient in DNA, these structures play significant roles in RNA folding, recognition, and catalysis. wikipedia.org The localized instability and altered dynamics caused by 7-deaza-2'-dG may facilitate the formation of such transient, non-standard structures.

Electrostatic Potential, Hydration, and Cation Binding in the Major Groove

The replacement of the N7 atom of guanine, a hydrogen bond acceptor and key metal binding site, with a C-H group fundamentally alters the chemical environment of the DNA major groove.

Major Groove Electrostatics Modulation

The N7 atom of guanine is a major site for cation binding in the major groove, contributing significantly to the local negative electrostatic potential. nih.govnih.govplos.org The substitution of this electronegative nitrogen atom with a more electropositive C-H group in 7-deaza-2'-dG eliminates this key cation-binding site. nih.govnih.gov This modification alters the electronic properties of the purine ring and reduces the negative electrostatic charge in the major groove, thereby manipulating the sequence-dependent electrostatic landscape. nih.gov

This alteration has significant consequences for the stability of the DNA duplex. The elimination of a high-affinity cation binding site leads to a reduction in the organization of salts and water in the major groove. nih.govvanderbilt.edu This loss of stabilizing interactions, particularly the favorable enthalpy associated with cation binding and hydration, results in a thermodynamic destabilization of the DNA duplex containing 7-deaza-2'-dG. nih.govnih.gov Studies on the analogous 7-deaza-2'-deoxyadenosine substitution also show a destabilizing effect attributed to the perturbation of the electrostatic potential in the major groove. nih.gov The tethering of a cationic group to the 7-position of 7-deazaguanine (B613801) can counteract this effect, restoring or even increasing the stability of the DNA, which highlights the critical role of major groove electrostatics in maintaining DNA structure. nih.gov

Data Tables

Table 1: Thermodynamic Profiles for DNA Duplex Formation at 20°C

This table presents the standard thermodynamic data for the formation of a DNA duplex (DDD) and the same duplex containing a 7-deaza-2'-dG substitution (DDD-1). The data illustrates the destabilizing effect of the modification, characterized by a less favorable change in enthalpy (ΔH) and a smaller release of sodium ions (ΔnNa+) upon duplex formation.

| Oligomer | NaCl (mM) | TM (°C) | ΔHcal (kcal/mol) | ΔG° (20 °C) (kcal/mol) | TΔScal (kcal/mol) | ΔnNa+ |

| DDD | 116 | 52.8 | -90.5 | -13.6 | -76.9 | 2.5 |

| DDD-1 | 116 | 48.6 | -82.6 | -11.6 | -71.0 | 2.1 |

Data adapted from a 2001 study on 7-deaza-2'-deoxyguanosine (B613789) base pairing. nih.gov

Effects on DNA Hydration

The substitution of guanine with its analog, 7-deaza-2'-deoxyguanosine (7-deaza-dG), where the N7 atom is replaced by a C-H group, significantly alters the hydration properties of the DNA double helix. This modification leads to a notable reduction in the amount of water associated with the nucleic acid structure.

Summary of 7-Deaza-2'-dG Effects on DNA Hydration

| Observation | Methodology | Reference DNA | Key Finding |

|---|---|---|---|

| Dramatic loss of hydration | Osmotic Stressing | Dickerson-Drew Dodecamer (DDD) | Significant reduction in associated water molecules for the modified duplex. nih.govnih.gov |

| Lower uptake of water | Not specified | Not specified | Associated with the removal of the major groove cation binding site. researchgate.net |

| Mediates dynamic structure changes | Multiple biophysical approaches | Synthetic DNA oligomers | Changes in hydration, along with cation organization, affect the DNA's dynamic structure. nih.govnih.gov |

Influence on Cation Association and Organization

The replacement of the N7 nitrogen atom of guanine with a carbon-hydrogen group in 7-deaza-dG fundamentally alters the electrostatic landscape of the DNA major groove, thereby influencing the association and organization of cations. nih.govnih.gov The N7 position of guanine is a primary binding site for cations in the major groove. nih.gov By substituting this nitrogen with a less electronegative C-H group, 7-deaza-dG effectively eliminates this cation-binding site. nih.govnih.gov

Impact of 7-Deaza-2'-dG on Major Groove Electrostatics and Cation Binding

| Structural Change | Electrostatic Consequence | Effect on Cations |

|---|---|---|

| Replacement of guanine N7 with C-H. nih.govnih.gov | Elimination of a major groove cation-binding site. nih.govnih.gov | Alters the organization of salts in the major groove. nih.govnih.gov |

| Removal of nitrogen lone pair electrons. nih.gov | Reduced negative polarization of the major groove. nih.govnih.gov | Reduces electrostatic charge in a site of high cation occupancy. nih.gov |

Conformational Dynamics and Exchange Processes in Modified Nucleic Acids

The incorporation of 7-deaza-2'-deoxyguanosine can induce significant changes in the conformational dynamics and structural plasticity of DNA. Studies on a fully modified Dickerson-Drew Dodecamer (DZA-DDD), which included 7-deaza-dG, have shown increased conformational plasticity, a phenomenon described as "morphing," when compared to its natural DNA counterpart. nih.govnih.gov

Analysis of the DZA-DDD revealed two distinct crystal structures. One structure closely resembled the narrow A-tract minor groove characteristic of the parent DNA sequence. However, a second structure showed a widened minor groove, more akin to canonical B-form DNA. nih.govnih.gov This structural polymorphism highlights the increased dynamic nature of the modified duplex. The changes in conformational dynamics are considered an indirect consequence of the altered major groove properties—specifically, the reduced hydration and less negative electrostatic potential caused by the 7-deazapurine substitutions. nih.govnih.gov

Furthermore, detailed analyses using various techniques, including NMR, indicate that the presence of a 7-deazaguanine modification has a significant effect on the dynamic structure of the DNA, particularly at the flanking residue. nih.govnih.gov This suggests that the modification perturbs not only its own local conformation but also influences the dynamic behavior of adjacent nucleotides, likely through the interconnected changes in hydration and cation organization. nih.govnih.gov

Conformational Effects of 7-Deaza-2'-dG Incorporation

| Phenomenon | Observation | Structural Detail | Underlying Cause |

|---|---|---|---|

| Increased Conformational Plasticity ("Morphing") | Modified DNA duplex exhibits multiple distinct conformations. nih.govnih.gov | One structure shows a narrow minor groove, while another shows a wider, B-DNA-like minor groove. nih.govnih.gov | Altered major groove electrostatics and reduced hydration. nih.govnih.gov |

| Altered Dynamic Structure | Modification significantly affects the dynamic structure of the DNA. nih.govnih.gov | Effects are observed at the residue flanking the modification. nih.govnih.gov | Mediated by changes in local hydration and cation organization. nih.govnih.gov |

Interactions with Biomolecular Systems

Enzymatic Recognition and Processing

Interactions with DNA Polymerases

The triphosphate form, 7-deaza-dGTP, is widely recognized as a substrate for a variety of DNA polymerases, including Taq polymerase, the Klenow fragment of E. coli DNA polymerase I, and terminal deoxynucleotidyl transferase. roche.combocascientific.comeenzyme.combiosan-nsk.ru Its primary application stems from its ability to resolve compression artifacts in Sanger sequencing of GC-rich DNA regions. sigmaaldrich.comresearchgate.net These artifacts arise from the formation of secondary structures, such as Hoogsteen base pairs, which are prevented by the absence of the N7 atom in the 7-deaza-dG base. biosan-nsk.ruresearchgate.net Consequently, DNA fragments migrate more predictably through sequencing gels, leading to enhanced resolution and legibility. sigmaaldrich.com

While 7-deaza-dGTP can often completely replace dGTP in polymerase chain reactions (PCR), some studies indicate that a mixture, typically a 3:1 ratio of 7-deaza-dGTP to dGTP, can be more efficient for amplifying templates with strong secondary structures. researchgate.netoup.com The incorporation efficiency can vary depending on the specific polymerase and the context of the DNA template. For instance, studies with 8-halogenated derivatives of 7-deaza-dGTP showed that while human polymerase β could efficiently insert dCTP opposite the modified guanine (B1146940), the Klenow fragment (exo-) was more sensitive to the modification. nih.gov Other research has demonstrated that certain 7-substituted 7-deaza-dGTPs, such as those with ethynyl (B1212043) or phenyl groups, can be better substrates for Bst polymerase than natural dGTP. acs.org

The ability of DNA polymerases to incorporate 7-deaza-dGTP allows for the synthesis of DNA molecules that are fully or partially modified, providing valuable substrates for studying the interactions of other DNA-binding proteins. oup.com

Table 1: DNA Polymerase Interactions with 7-deaza-dGTP

| DNA Polymerase | Interaction/Application | Finding | Citation(s) |

|---|---|---|---|

| Taq DNA Polymerase | Substrate for PCR and sequencing | Efficiently incorporates 7-deaza-dGTP; helps resolve GC-rich regions. | roche.comoup.com |

| Klenow Fragment | Substrate for sequencing | Used in dideoxy sequencing to overcome compression artifacts. | sigmaaldrich.comkyushu-u.ac.jp |

| Human Polymerase β | Substrate for DNA synthesis | Can accommodate and incorporate 8-halogenated 7-deaza-dGTP derivatives. | nih.govkyushu-u.ac.jp |

| Bst DNA Polymerase | Substrate for primer extension | Shows higher affinity for some 7-substituted 7-deaza-dGTPs than for natural dGTP. | acs.org |

| Terminal Deoxynucleotidyl Transferase | Substrate for DNA synthesis | Capable of incorporating 7-deaza-dGTP. | bocascientific.comeenzyme.combiosan-nsk.ru |

Influence on Restriction Endonuclease Activity

The substitution of dG with 7-deaza-dG within the recognition sequence of a restriction endonuclease frequently inhibits or completely blocks enzymatic cleavage. nih.gov This effect is a direct consequence of altering the major groove, where many restriction enzymes make critical contacts with the DNA bases. oup.com The N7 atom of guanine is a common hydrogen bond acceptor site for these enzymes. glenresearch.com

Studies have shown that DNA fragments in which all guanine residues have been replaced by 7-deaza-dG are resistant to a wide array of Type IIP restriction enzymes, including EcoRI, BamHI, and AccI. mit.edu However, the inhibition is not universal. A systematic study using 28 different endonucleases on a 501-base-pair DNA fragment fully modified with 7-deaza-dG found that while over 20 enzymes were blocked, a few, such as MaeIII, RsaI, HindIII, PvuII, and TaqI, could still hydrolyze the modified DNA. oup.com The ability of an enzyme to cleave 7-deaza-dG-containing DNA appears to be dependent on the specific contacts it makes within its recognition sequence. For example, the enzyme Afel can cleave a sequence containing a 7-acetyl-7-deaza-dG, suggesting that the presence of a hydrogen bond acceptor at that position is critical for its activity. researchgate.net

This differential cleavage pattern makes 7-deaza-dG a powerful tool for probing the specific interactions between restriction enzymes and their DNA substrates. oup.comoup.com

Table 2: Effect of 7-deaza-dG on Restriction Endonuclease Cleavage

| Restriction Enzyme | Recognition Sequence | Cleavage of Modified DNA | Citation(s) |

|---|---|---|---|

| EcoRI | G↓AATTC | Inhibited/Blocked | oup.commit.edu |

| BamHI | G↓GATCC | Inhibited/Blocked | mit.edu |

| AccI | GTMKAC | Inhibited/Blocked | mit.edu |

| BstAPI | GCA(N)₄↓NTGC | Inhibited/Blocked | mit.edu |

| HindIII | A↓AGCTT | Cleavage Observed | oup.com |

| PvuII | CAG↓CTG | Cleavage Observed | oup.com |

| TaqI | T↓CGA | Cleavage Observed | oup.com |

| RsaI | GT↓AC | Cleavage Observed | oup.com |

Effects on Reverse Transcriptase Function

Similar to DNA polymerases, reverse transcriptases can also utilize 7-deaza-dGTP as a substrate. For example, Avian Myeloblastosis Virus (AMV) reverse transcriptase effectively incorporates the analog during cDNA synthesis. sigmaaldrich.com This is particularly useful in sequencing applications and in overcoming issues with GC-rich templates during reverse transcription. sigmaaldrich.comresearchgate.net The ability to create cDNA with this modification allows for further study of RNA-directed DNA synthesis and the interaction of the resulting DNA:RNA hybrid with other proteins. glenresearch.com

Furthermore, the dideoxy version of the analog, 7-deaza-2',3'-dideoxyguanosine (B1437068) triphosphate, acts as an inhibitor of HIV-1 reverse transcriptase, highlighting the sensitivity of these enzymes to modifications in the purine (B94841) ring. medchemexpress.com

Studies with Other DNA-Interacting Enzymes

The utility of 7-deaza-dG extends to the study of other DNA-modifying and -repair enzymes.

DNA Glycosylases: Studies using 8-halogenated-7-deaza-dG derivatives have shown that these analogs can act as competitive inhibitors for the glycosidase activity of human 8-oxoguanine DNA glycosylase (hOGG1). kyushu-u.ac.jp This indicates that the enzyme recognizes the modified base, but the alteration at the 7-position interferes with its catalytic function.

DNA Ligases: The presence of modified nucleotides can affect the action of DNA ligases, which are crucial for joining DNA strands. researchgate.net

DNA Methyltransferases: The N7 position of guanine is a target for methylation by certain enzymes. Replacing it with a C-H group in 7-deaza-dG blocks this modification, making the analog useful for studying the mechanisms and specificity of DNA methyltransferases.

Endonuclease V: This DNA repair enzyme specifically recognizes and excises deoxyinosine (dI) from DNA. In studies of bacteriophages that replace dG with dI, Endonuclease V was used as a diagnostic tool. Conversely, the DNA from these phages was resistant to dG-specific restriction enzymes, a similar principle to the resistance conferred by 7-deaza-dG. nih.gov

Protein Recognition of Modified DNA

Probing DNA-Protein Interactions

The primary application of 7-deaza-dG in this context is as a probe to determine whether a protein's recognition of a specific DNA sequence depends on contacts within the major groove at the N7 position of guanine. nih.govoup.com By synthesizing DNA with 7-deaza-dG at specific sites and comparing its interaction with a protein to that of unmodified DNA, researchers can infer the importance of this atomic position for binding.

For example, this method has been used to investigate the binding of transcription factors and other DNA-binding proteins. nih.govfrontiersin.org If the substitution of dG with 7-deaza-dG diminishes or abolishes protein binding, it strongly suggests a direct interaction between the protein and the N7 atom of guanine. nih.gov Conversely, if binding is unaffected, it implies that the N7 position is not a critical contact point for that particular protein-DNA interaction. glenresearch.com This approach provides valuable information on the precise chemical basis of sequence-specific DNA recognition. nih.govnih.gov

Implications for Telomerase Activity

7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) has been identified as a potent inhibitor of human telomerase, an enzyme crucial for maintaining telomere length and implicated in cellular aging and cancer. biosynth.comacs.orgnih.gov Telomerase adds repetitive TTAGGG sequences to the ends of chromosomes. acs.orgnih.gov 7-deaza-dGTP acts as a competitive inhibitor with the enzyme's natural substrate, dGTP. sigmaaldrich.comscientificlabs.ie

Biochemical assays have determined the concentration of 7-deaza-dGTP that inhibits 50% of telomerase activity (IC50). In cell-free assays, the IC50 value for 7-deaza-dGTP was found to be 11 μM. acs.orgnih.govmedchemexpress.com In studies using extracts from Chinese hamster V79 cells, an IC50 value of approximately 4.5 μM was reported. nih.gov

The mechanism of inhibition is multifaceted. Telomerase incorporates 7-deaza-dGTP into the growing telomeric DNA strand. acs.orgnih.govnih.govutexas.edu This incorporation has several downstream effects:

Altered Telomere Structure: Once incorporated, the modified nucleotide alters the secondary structure of the telomere, making it a poor substrate for further extension by telomerase. sigmaaldrich.comscientificlabs.ienih.gov

Premature Termination: The presence of 7-deaza-dG leads to a prematurely shortened telomeric ladder, as the enzyme's ability to add subsequent repeats is hindered. acs.orgnih.govutexas.edu

Reduced Processivity: The incorporation of 7-deaza-dGTP can convert the normally processive cancer cell telomerase into a non-processive form, similar to that found in normal human stem cells. utexas.edugoogle.com

Inhibition of G-quartet Formation: The modification has also been found to inhibit the formation of G-quartet structures, which are stable arrangements common in G-rich telomeric sequences. utexas.edugoogle.com

These findings underscore the potential of using 7-deaza-dGTP and similar nucleotide analogues not only as tools to study the mechanism and function of telomerase but also as a novel approach for designing new telomerase inhibitors. acs.orgnih.govutexas.edu

| System | IC50 Value | Reference |

|---|---|---|

| Human Telomerase (cell-free assay) | 11 µM | acs.orgnih.govmedchemexpress.com |

| Chinese Hamster V79 Cell Extract | ~4.5 µM | nih.gov |

Biological and Molecular Functional Roles

Natural Occurrences and Biological Significance

7-Deazaguanine (B613801) derivatives, including 7-Deaza-2'-dG, are naturally occurring modifications of nucleic acids. asm.org These compounds are analogs of purines where the nitrogen atom at position 7 is replaced by a carbon atom. nih.gov While initially recognized for their presence in the transfer RNA (tRNA) of both bacteria and archaea, recent discoveries have identified a variety of 7-deazaguanine derivatives as integral components of DNA in many bacteriophages and diverse bacteria. nih.govtandfonline.com Their incorporation into DNA is a key element of self-nonself discrimination and host evasion defenses. asm.orgnih.gov

Genome Modification in Bacteriophages (e.g., Campylobacter jejuni)

One of the most striking examples of 7-deazaguanine's biological role is in the genomic DNA of bacteriophages, the viruses that infect bacteria. nih.gov Phages utilize these modifications to protect their genetic material from the host's restriction-modification (R-M) systems, which are designed to degrade foreign DNA. nih.govresearchgate.net In particular, phages infecting Campylobacter jejuni exhibit extensive and novel DNA modification systems involving 7-deazaguanine derivatives. nih.govnih.gov

In certain bacteriophages, the modification of guanine (B1146940) is not a rare event but a complete substitution throughout the entire genome. Analysis of Campylobacter jejuni phages belonging to the Firehammervirus genus, such as CP220 and CPt10, revealed that 100% of the canonical 2'-deoxyguanosine (B1662781) (dG) residues are replaced by 2'-deoxy-7-amido-7-deazaguanosine (dADG). nih.govnih.gov This total replacement represents a profound alteration of the phage's genetic blueprint, demonstrating that these modified bases serve as the primary carriers of genetic information while simultaneously protecting the phage genome. nih.govoup.com Such a complete substitution had not been previously observed in a virus. nih.govnih.gov This strategy makes the phage DNA unrecognizable to a wide array of the host's restriction enzymes that would otherwise cleave the viral genome. oup.com

The biosynthesis of 7-deazaguanine derivatives in both phages and bacteria originates from guanosine-5'-triphosphate (GTP). nih.govnih.gov The pathway proceeds through several enzymatic steps to produce the key intermediate, 7-cyano-7-deazaguanine (preQ₀). pnas.orgasm.org This precursor is central to the synthesis of various 7-deazaguanine modifications found in both tRNA and DNA. tandfonline.com

In phages that replace guanine with dADG, the biosynthetic machinery is often encoded within the phage genome itself. nih.gov These phages carry genes for enzymes that divert intermediates from the host's queuosine (B110006) biosynthesis pathway to produce the necessary modified base. nih.govnih.gov The process involves a transglycosylation reaction, where a specific enzyme, DpdA, inserts the modified base into the DNA after replication, replacing a genetically encoded guanine. oup.comnih.gov In the case of dADG formation, DNA that has been modified with preQ₀ is further converted by the enzyme DpdC. oup.comnih.gov

The key enzymes involved in the initial stages of the pathway are shared with the host's metabolic pathways, illustrating a remarkable example of evolutionary adaptation. pnas.org

| Enzyme | Function in 7-Deazaguanine Pathway | EC Number |

| FolE (GTP cyclohydrolase I) | Catalyzes the first step, converting GTP. pnas.orgdiva-portal.org | 3.5.4.16 |

| QueD (CPH₄ synthase) | Involved in the conversion pathway leading to preQ₀. pnas.orgdiva-portal.org | 4.1.2.50 |

| QueE (CDG synthase) | Synthesizes 7-carboxy-7-deazaguanine (CDG). pnas.orgdiva-portal.org | 4.3.99.3 |

| QueC (preQ₀ synthase) | Catalyzes the final step to produce the preQ₀ base. pnas.orgdiva-portal.org | 6.3.4.20 |

| DpdA (Transglycosylase) | Inserts the modified base (e.g., preQ₀) into DNA. oup.comnih.gov | N/A |

| DpdC | Converts preQ₀-modified DNA to ADG-modified DNA. oup.comnih.gov | N/A |

The presence of 7-deazaguanine modifications in phage DNA is a clear manifestation of the ongoing evolutionary arms race between bacteriophages and their bacterial hosts. nih.govnih.gov Bacteria have evolved restriction enzymes as a primary defense against invading phage DNA. In response, phages have developed sophisticated DNA modification strategies, such as the incorporation of 7-Deaza-2'-dG derivatives, to render their genomes immune to these defenses. nih.govresearchgate.net

This strategy of "hiding in plain sight" allows the phage to replicate within the host without its DNA being destroyed. researchgate.net The fact that phages encode their own modification enzymes, or co-opt the host's pathways, highlights the strong selective pressure driving these adaptations. nih.gov The discovery of at least eight distinct 7-deazaguanine derivatives in phage DNA underscores the diversity of these anti-restriction systems. oup.comresearchgate.net This continuous development of new molecular tools for attack and defense is a central theme in the co-evolution of viruses and their hosts. nih.gov

Bacterial 7-Deazaguanine Modification Systems

Bacteria also utilize 7-deazaguanine modifications in their own DNA, not just as a defense against phages but as part of their own restriction-modification systems. researchgate.net In several bacterial species, including Salmonella enterica, gene clusters known as dpd (7-deazapurine in DNA) are responsible for synthesizing and inserting 2'-deoxy-preQ₀ and dADG into the bacterium's own genome. oup.compnas.org This self-modification protects the bacterial DNA from its own restriction enzymes, which are encoded by the same gene cluster and are designed to destroy foreign DNA lacking these specific modifications. oup.comnih.gov The entire system is often located on a genomic island, suggesting it is acquired through horizontal gene transfer. pnas.org

There is a deep and unexpected evolutionary connection between the DNA modification systems and the well-established queuosine (Q) tRNA modification pathway. pnas.orgnih.gov Queuosine is a hypermodified 7-deazaguanosine found in the anticodon loop of specific tRNAs in most bacteria and eukaryotes, where it plays a role in fine-tuning translation. asm.orgasm.org

Role in Restriction-Modification Systems

Certain bacteriophages have evolved a defense mechanism against the restriction-modification (R-M) systems of their bacterial hosts by incorporating modified bases into their genomic DNA. One such modification involves 7-deazaguanine derivatives. These modifications, including 2'-deoxy-7-cyano-7-deazaguanine (dPreQ0), 2'-deoxy-7-amido-7-deazaguanine (dADG), and 2'-deoxy-7-aminomethyl-7-deazaguanine (dPreQ1), protect the phage DNA from cleavage by host restriction enzymes. researchgate.netnih.gov

Genetic studies have demonstrated that the enzyme DpdA is crucial for the incorporation of the 7-deazaguanine base into the phage genome. researchgate.netnih.gov This modification strategy allows the phage to replicate within the host bacterium without its DNA being destroyed by the host's defense machinery. The presence of these 7-deazaguanine derivatives in the DNA of numerous phages and archaeal viruses suggests that this is a widespread strategy for evading host R-M systems. researchgate.net

Applications as Molecular Tools in Research

The unique properties of 7-deaza-2'-dG make it a valuable tool in various molecular biology research applications.

Nucleic Acid Code Expansion

The substitution at the 7-position allows for the functionalization of the 7-deaza-2'-dG base with various chemical groups, such as halogens and clickable side chains. bohrium.comacs.org This capability enables the expansion of the genetic alphabet beyond the canonical A, T, G, and C bases. By forming stable, non-canonical base pairs, such as inverse Watson-Crick pairs with 5-methyl-2'-deoxyisocytidine or purine-purine pairs with 2'-deoxyguanosine, 7-deaza-2'-dG derivatives can be incorporated into DNA, creating novel nucleic acid structures with expanded coding potential. bohrium.comacs.org

Use as a "Universal" Base in Oligonucleotides

While not a true universal base that pairs with all four canonical bases with equal affinity, 7-deaza-2'-dG is utilized in oligonucleotides to reduce the formation of secondary structures.

In Polymerase Chain Reaction (PCR) and hybridization applications, G-rich sequences can form stable secondary structures like G-quadruplexes, which can impede polymerase activity and hybridization. nih.govnih.govgenelink.com The substitution of dG with 7-deaza-dG in PCR primers and hybridization probes helps to mitigate this issue. By eliminating the N7 atom, which is involved in Hoogsteen base pairing that stabilizes these secondary structures, 7-deaza-2'-dG reduces the propensity for their formation. genelink.comresearchgate.net This leads to improved amplification of GC-rich templates and more reliable sequencing results, especially when working with low-quality or limited DNA samples. nih.govnih.govresearchgate.net

| Application | Challenge with Standard dG | Advantage of 7-Deaza-2'-dG |

| PCR of GC-rich regions | Formation of stable secondary structures (e.g., G-quadruplexes) inhibits Taq polymerase. nih.govgenelink.com | Reduces secondary structure formation, allowing for efficient amplification. nih.govresearchgate.net |

| DNA Sequencing | Premature termination of sequencing reactions due to secondary structures. nih.gov | Yields more readable sequences from GC-rich templates. nih.gov |

| Hybridization Probes | G-rich probes can self-associate, leading to high background signals. | Reduces self-hybridization and improves specificity. |

The replacement of the N7 atom with a C-H group in 7-deaza-2'-dG alters the electronic properties of the base and eliminates a potential hydrogen bond acceptor site in the major groove. nih.govnih.gov While it is generally assumed that 7-deaza-2'-dG forms a standard Watson-Crick base pair with cytosine, detailed thermodynamic analyses have revealed subtle but significant effects on DNA stability. nih.govnih.gov

The incorporation of a single 7-deaza-dG:C base pair can lead to a slight reduction in the thermal stability (Tm) of a DNA duplex by approximately 1°C compared to a standard G:C pair. genelink.comgenelink.com When multiple substitutions are made, the destabilizing effect can be more pronounced. For instance, the substitution of all dG residues with 7-deaza-dG in a hexamer duplex resulted in a 9°C decrease in Tm. genelink.comgenelink.com This destabilization is attributed to altered hydration and cation organization in the major groove. nih.govnih.gov

| Modification | Change in Duplex Stability (ΔTm) | Reference |

| Single 7-deaza-dG:C pair | ~ -1°C | genelink.comgenelink.com |

| Full substitution in d(CGCGCG)2 | -9°C | genelink.comgenelink.com |

Fluorescent Probes in Nucleic Acid Studies

Derivatives of 7-deaza-2'-dG have been developed as fluorescent probes for studying nucleic acid structure and interactions. By attaching a fluorophore to the 7-position of the deazaguanine base, researchers can create probes that exhibit changes in their fluorescent properties upon binding to a target nucleic acid or protein. researchgate.net

For example, 7-(benzofuran-2-yl)-7-deazadeoxyguanosine (BFdG) has been incorporated into single-stranded DNA oligonucleotides. This probe shows a significant, 91-fold increase in fluorescence intensity upon binding to single-strand DNA binding protein. researchgate.net This "turn-on" fluorescence is likely due to a combination of factors, including increased rigidity of the local environment, favorable hydrogen bonding, and changes in base stacking upon protein binding. researchgate.net Such fluorescent analogs are powerful tools for investigating DNA-protein interactions and can be used in the development of biosensors. researchgate.net

Probing DNA Replication and Repair Mechanisms

The structural similarity of 7-Deaza-2'-deoxyguanosine (B613789) (7-Deaza-2'-dG) to its natural counterpart, 2'-deoxyguanosine, allows it to be incorporated into DNA with minimal distortion of the double helix. nih.gov However, the substitution of the nitrogen at position 7 with a carbon atom fundamentally alters the chemical properties of the major groove, eliminating a key hydrogen bond acceptor site. nih.gov This unique characteristic makes 7-Deaza-2'-dG and its derivatives invaluable tools for biochemists and molecular biologists to investigate the intricate processes of DNA replication and repair. By observing how polymerases and repair enzymes interact with DNA containing this analog, researchers can gain insights into the recognition mechanisms and catalytic functions of these essential proteins. nih.govnih.gov

Investigating DNA Replication

7-Deaza-2'-dG serves as a critical probe in studying the mechanisms of DNA polymerases, particularly in the context of DNA damage bypass and the synthesis of artificial nucleic acids.

Bypassing DNA Adducts: The N7 position of guanine is a frequent target for alkylating agents and other mutagens, leading to the formation of bulky DNA adducts that can block DNA replication. These lesions are often unstable, making them difficult to study. Researchers use 7-deazaguanine as a stable mimic for N7-guanine adducts to explore how specialized translesion synthesis (TLS) polymerases navigate such damage. nih.gov In one study, DNA-protein cross-links (DPCs) were tethered to the C7 position of 7-deazaguanine. While large protein cross-links blocked replication, smaller peptide-DPCs could be bypassed by human polymerases η (hPol η) and κ (hPol κ). The bypass, however, was inefficient, with nucleotide insertion efficiency being 50 to 100 times lower than for an unmodified guanine. nih.gov Molecular dynamics simulations revealed that while the polymerase can accommodate the lesion, the rigidity of the cross-link distorts the Watson-Crick base pairing and sterically hinders the enzyme, leading to polymerase stalling. nih.gov

Table 1: Translesion Synthesis Polymerase Activity on 7-Deazaguanine-Peptide Adducts

| Polymerase | Lesion Bypass Capability | Fidelity (Base Insertion) | Key Observation |

|---|---|---|---|

| hPol κ | Can bypass 10-mer peptide DPC | High (correctly inserts dCTP) | Stalling observed 1-3 nucleotides before the adduct; bypass efficiency is low. nih.gov |

| hPol η | Can bypass 10-mer peptide DPC | High (primarily inserts dCTP) with some minor T insertion. nih.gov | Greater efficiency than hPol κ, likely due to a more open active site. nih.gov |

Table 2: Kinetic Parameters of Nucleotide Incorporation by Therminator DNA Polymerase

| Template Base | Incoming Nucleotide | Result | Significance |

|---|---|---|---|

| dG | tGTP | Polymerase stalling | Caused by inhibitory Hoogsteen tG:dG mispairing. acs.orgresearchgate.net |

| 7-Deaza-2'-dG | tGTP | No stalling, high-efficiency synthesis | Prevents Hoogsteen base pair formation, enabling processive synthesis. acs.org |

| 7-Deaza-2'-dG | tCTP | 5-fold higher incorporation rate than opposite dG | Demonstrates improved efficiency for correct nucleotide incorporation. acs.orgresearchgate.net |

Elucidating DNA Repair Pathways

Derivatives of 7-deazaguanine are also employed to study the recognition and excision of damaged bases by DNA repair enzymes.

Mimicking Oxidative Damage: 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is a common form of oxidative DNA damage that is recognized and removed by DNA glycosylases as part of the base excision repair (BER) pathway. researchgate.netmdpi.com To probe the activity of these enzymes, researchers have synthesized 8-halogenated-7-deaza-2'-deoxyguanosine analogs. These compounds mimic the syn conformation of 8-oxo-dG. Studies showed that the bacterial repair enzyme Fpg (formamidopyrimidine DNA glycosylase) efficiently recognized and excised the 8-chloro and 8-bromo-7-deaza-dG analogs. In contrast, the human counterpart, hOGG1 (human 8-oxoguanine DNA N-glycosylase 1), bound tightly to these analogs but was much less efficient at excising them. This indicates that while hOGG1 can effectively recognize the lesion mimic, its catalytic activity is significantly lower, making these analogs useful as competitive inhibitors for studying the enzyme's function. researchgate.net

Probing Restriction-Modification Systems: In nature, some bacteriophages incorporate 7-deazaguanine derivatives into their genomes. researchgate.netpnas.org This modification serves as a defense mechanism, protecting the phage DNA from the host bacterium's restriction enzymes. researchgate.net Restriction enzymes are part of a bacterial defense system that recognizes and cleaves foreign DNA at specific sites. The presence of 7-deazaguanine derivatives in the phage DNA can inhibit recognition or cleavage by these enzymes. pnas.org This natural system highlights how modifying the N7 position of guanine can profoundly impact protein-DNA interactions, a principle that is exploited in laboratory studies of DNA repair and processing.

Advanced Spectroscopic and Biophysical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the atomic-level structural and dynamic characterization of nucleic acids in solution. It provides information on base pairing, stacking interactions, and conformational dynamics.

NMR studies have been instrumental in elucidating the structural consequences of incorporating 7-deaza-2'-dG into DNA and RNA duplexes. The replacement of the N7 atom of guanine (B1146940) with a C-H group in 7-deaza-2'-dG alters the electronic properties of the purine (B94841) ring and eliminates a potential hydrogen bond acceptor site in the major groove. nih.govnih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy), are employed to assign proton resonances and determine internuclear distances, which are then used to build structural models. umich.edu Studies on DNA oligomers containing 7-deaza-2'-dG have shown that it generally forms a stable Watson-Crick base pair with cytosine. nih.govnih.gov However, subtle structural perturbations are often observed. For instance, NMR studies have revealed changes in the local geometry and dynamics at and near the modification site. nih.gov

In a study of a DNA dodecamer, the incorporation of 7-deaza-2'-dG led to increased exchange of the imino proton of a neighboring base pair with water, suggesting a localized destabilization and an increased rate of base pair opening. nih.govacs.org This highlights the ability of NMR to detect subtle, sequence-dependent effects of this modification.

Table 1: Representative NMR Observables for 7-Deaza-2'-dG Modified DNA

| NMR Parameter | Observation | Structural Implication |

| Imino Proton Chemical Shifts | Minor changes compared to unmodified DNA | Indicates formation of Watson-Crick base pairs |

| NOE Connectivities | Presence of sequential and cross-strand NOEs | Confirms a right-handed B-form helical structure |

| Sugar Pucker Conformations | Predominantly C2'-endo | Consistent with B-form DNA |

| Imino Proton Exchange Rates | Increased exchange for neighboring base pairs | Localized dynamic instability |

Temperature-Dependent NMR for Dynamic Studies.nih.govacs.org

Temperature-dependent NMR experiments are crucial for probing the dynamic behavior and thermal stability of nucleic acid duplexes. By monitoring the chemical shifts and line widths of imino protons as a function of temperature, it is possible to gain insights into the melting process and the stability of individual base pairs. nih.gov

For DNA duplexes containing 7-deaza-2'-dG, temperature-dependent NMR studies have shown that the modification can lead to a decrease in the melting temperature (Tm) of the duplex, indicating reduced thermal stability. nih.gov The line broadening of imino proton signals at elevated temperatures provides information about the fraying of the duplex ends and the opening of internal base pairs. In some cases, the incorporation of 7-deaza-2'-dG has been shown to increase the rate of imino proton exchange with water, suggesting a more dynamic and accessible structure. nih.govacs.org

Circular Dichroism (CD) Spectroscopy

The CD spectra of DNA duplexes containing 7-deaza-2'-dG typically exhibit the characteristic features of a right-handed B-form helix, with a positive band around 275 nm and a negative band around 245 nm. nih.gov However, the incorporation of 7-deaza-2'-dG can lead to changes in the intensity of these bands, which are indicative of alterations in base stacking and helical parameters. nih.govseela.net

Table 2: Typical CD Spectral Features of 7-Deaza-2'-dG Modified DNA

| Spectral Feature | Wavelength (nm) | Change upon 7-deaza-2'-dG Incorporation | Conformational Interpretation |

| Positive Cotton Effect | ~275 | Decrease in intensity | Reduced base stacking |

| Negative Cotton Effect | ~245 | Minor changes | Maintenance of B-form helix |

| Crossover | ~255 | Little to no shift | Global B-form conformation is preserved |

Monitoring Melting Transitions via CD.nih.govuzh.chresearchgate.net

CD spectroscopy is also a valuable tool for monitoring the thermal denaturation of nucleic acid duplexes. nih.govresearchgate.net By following the change in the CD signal at a specific wavelength as a function of temperature, a melting curve can be generated, from which the melting temperature (Tm) can be determined.

Studies on 7-deaza-2'-dG modified oligonucleotides have utilized CD melting experiments to assess their thermal stability. acs.org In general, the incorporation of 7-deaza-2'-dG tends to destabilize the DNA duplex, resulting in a lower Tm compared to the unmodified counterpart. nih.gov This destabilization is attributed to altered electrostatic and hydration properties in the major groove. nih.govnih.gov

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy is a fundamental technique for the characterization of nucleic acids. It is routinely used for quantification and for monitoring thermal denaturation. unchainedlabs.com

UV thermal melting experiments, where the absorbance at 260 nm is monitored as a function of temperature, are a common method to determine the Tm of DNA duplexes. oup.com For DNA duplexes containing 7-deaza-2'-dG, UV melting studies have consistently shown a decrease in thermal stability compared to unmodified DNA. nih.govoup.com The shape of the melting curve can also provide information about the nature of the melting transition, whether it is a two-state or a more complex process. nih.govoup.com For example, some self-complementary dodecamers containing 7-deaza-2'-dG have been shown to undergo broad, biphasic melting transitions. nih.govoup.com

Table 3: Summary of UV Melting Data for a 7-Deaza-2'-dG Modified Dodecamer Duplex

| Duplex | Tm (°C) | Transition |

| Unmodified Dodecamer | 72.5 | Biphasic |

| 7-deaza-2'-dG Modified Dodecamer | 68.4 | Biphasic |

Data are representative and may vary depending on the specific sequence and buffer conditions. nih.gov

Thermal Denaturation (UV Melting) Studies

Thermal denaturation, monitored by UV spectroscopy, is a fundamental technique for assessing the thermodynamic stability of DNA duplexes. The melting temperature (Tm), the temperature at which half of the duplex DNA dissociates into single strands, is a key parameter derived from these studies. wikipedia.org The incorporation of 7-deaza-2'-deoxyguanosine (B613789) (7-zG) in place of 2'-deoxyguanosine (B1662781) (dG) has been shown to influence the thermal stability of DNA.

Studies on synthetic DNA oligomers have demonstrated that the substitution of dG with 7-zG can be destabilizing. For instance, in one study, the inclusion of two 7-zG modifications in a decamer duplex resulted in a decrease in the free energy (ΔG) of 1.0 and 1.5 kcal/mol in 10 mM and 100 mM NaCl, respectively, indicating reduced stability. nih.gov The melting process is typically monitored by the increase in absorbance at 260 nm as the DNA denatures, a phenomenon known as hyperchromism. umn.edunih.gov However, for certain structures like G-quadruplexes, which 7-deaza-dG cannot form due to the absence of the N7 Hoogsteen acceptor site, monitoring at 295 nm is preferred. nih.govnih.gov

The shape and transition of the melting curves provide valuable information. For example, decamer duplexes containing 7-zG were observed to unfold through a monophasic transition, whereas longer, self-complementary dodecamers displayed biphasic transitions, corresponding to duplex-to-hairpin and hairpin-to-random coil transitions. nih.govoup.com The rate of temperature increase is carefully controlled, typically between 0.75–1.00°C/min, to ensure thermal equilibrium during the measurement. nih.govoup.com

Interactive Data Table: Thermodynamic Parameters from UV Melting Studies Use the dropdown menu to select different salt concentrations and view the corresponding melting temperatures (Tm) and changes in Gibbs Free Energy (ΔΔG) for DNA duplexes with and without 7-Deaza-2'-dG modifications.

| Duplex | Salt Concentration | Tm (°C) | ΔΔG (kcal/mol) |

| Unmodified Decamer | 10 mM NaCl | 55.2 | N/A |

| 7-zG Modified Decamer | 10 mM NaCl | 52.3 | 1.0 |

| Unmodified Decamer | 100 mM NaCl | 62.5 | N/A |

| 7-zG Modified Decamer | 100 mM NaCl | 59.1 | 1.5 |

Note: Data is illustrative, based on findings reported in scientific literature. nih.gov

UV-Vis Spectroscopy for Identification and Characterization

UV-Vis spectroscopy is a versatile tool for the characterization of 7-Deaza-2'-dG and its derivatives. Beyond thermal melting studies, this technique is employed to determine fundamental physicochemical properties and to monitor biochemical reactions.

The absorbance spectra of nucleosides and their corresponding bases can be sensitive to pH, a property that is exploited to determine pKa values. For example, the pKa value of 7-iodo-5-aza-7-deazaguanosine was determined to be 3.6 by monitoring absorbance changes at 280 nm across a range of pH values. nih.gov Although the spectra of many nucleosides and their free bases show only minor differences at neutral pH, these differences can be amplified under more alkaline conditions, which aids in distinguishing between them. mdpi.com

This technique is also instrumental in enzymatic assays. For instance, UV-Vis spectroscopy can monitor the enzymatic conversion of nucleosides to nucleobases. mdpi.com Furthermore, it has been used in conjunction with mass spectrometry to quantify high levels of 2'-deoxy-archaeosine (a 7-deazaguanine (B613801) derivative) in phage DNA, where UV analysis confirmed a 27% conversion of dG to the modified nucleoside. pnas.org

Mass Spectrometry (MS) and High-Pressure Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Mass spectrometry, often coupled with high-performance liquid chromatography, is a highly sensitive and specific technique for the analysis of modified nucleosides like 7-Deaza-2'-dG.

Identification and Quantification of Modified Nucleosides

HPLC-MS/MS is a cornerstone for the detection and quantification of 7-deazaguanine derivatives in nucleic acid samples. asm.org This method allows for the separation of modified nucleosides from canonical ones, followed by their unambiguous identification based on mass-to-charge ratio and specific fragmentation patterns. researchgate.net For example, the identities of 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ0) and 2'-deoxy-7-amido-7-deazaguanosine (dADG) were confirmed by comparing their fragmentation patterns with those of synthetic standards. researchgate.netnih.gov

A significant finding is that oligonucleotides containing 7-deaza analogues of guanine and adenine (B156593) exhibit markedly increased stability under the conditions of matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). nih.govrockefeller.edu This enhanced stability is attributed to the replacement of the N7 nitrogen with a carbon, which alters the electronic properties and reduces the propensity for fragmentation in the gas phase. oup.comnih.gov This feature is particularly advantageous for applications like DNA sequencing by MALDI-MS, as it allows for more reliable detection of termination products. nih.govrockefeller.edu

Interactive Data Table: LC-MS/MS Quantification of 7-Deazaguanine Derivatives in Bacterial DNA This table shows the detected quantities of different 7-deazaguanine modifications per million nucleotides in various bacterial species.

| Bacterial Species | dPreQ0 (per 106 nt) | dADG (per 106 nt) |

| Salmonella enterica serovar Montevideo | ~100 | ~250 |

| Kribbella radiotolerans | ~50 | ~150 |

| Escherichia coli (control) | Not Detected | Not Detected |

Note: Data is illustrative, based on findings reported in scientific literature. researchgate.net

Analysis of Nucleotide Pools

LC-MS/MS is also employed to analyze cellular nucleotide pools for the presence of 7-deazaguanine precursors and derivatives. The high sensitivity of this technique enables the detection of these modifications even at very low abundance. asm.org For example, this method was used to identify 7-cyano-7-deazaguanine (preQ0), the universal precursor for 7-deazaguanine-containing molecules, in acid-soluble extracts of H. volcanii, confirming it as the substrate for the tRNA-guanine transglycosylase in that organism. pnas.orgresearchgate.net This analytical approach is crucial for elucidating the biosynthetic pathways of these modified nucleosides. nih.gov

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermodynamic technique that directly measures the heat absorbed or released during the thermal denaturation of a macromolecule. medcraveonline.comnih.gov It provides a more complete thermodynamic profile of the unfolding process than UV melting alone. nih.gov

In the study of DNA containing 7-Deaza-2'-dG, DSC is used as a complementary approach to UV thermal melting. nih.govoup.com While UV melting determines the melting temperature (Tm), DSC measures the calorimetric enthalpy (ΔHcal) of the transition, which is a model-independent measure of the total heat absorbed during unfolding. medcraveonline.com

Research comparing unmodified DNA duplexes with those containing 7-zG has utilized DSC to investigate thermodynamic differences. nih.govoup.com For instance, in studies of oligomers with dangling ends, both dangling G and dangling 7-zG gave virtually identical ΔHcal values, suggesting that there is no significant difference in the stacking interactions between guanine and 7-deazaguanine in this context. nih.gov This level of detailed thermodynamic information is essential for understanding how the modification affects the forces that stabilize the DNA double helix. oup.comnih.gov

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules, including modified nucleosides and oligonucleotides. researchgate.netnih.gov It provides precise information on bond lengths, bond angles, and conformational torsion angles, which are critical for understanding the structural impact of modifications like 7-Deaza-2'-dG. nih.govresearchgate.net

The crystal structure of 7-iodo-5-aza-7-deazaguanosine, a related 7-deazaguanine ribonucleoside, has been determined, revealing an anti conformation at the glycosylic bond and an N-type (O4'-endo) sugar pucker. nih.gov Such structural analyses are crucial for understanding how these modified nucleosides are recognized and accommodated within larger nucleic acid structures or by enzymes. nih.govoup.com Although detailed structural analyses of 7-deaza-2'-dG itself within a DNA duplex were noted as lacking in one report, X-ray crystallography remains the gold standard for obtaining such information. nih.govoup.com This technique is invaluable for visualizing the precise structural consequences of replacing the N7 atom of guanine with a C-H group, particularly its effects on major groove geometry and hydration patterns. oup.com

Future Perspectives in 7 Deaza 2 Deoxyguanosine Research

Exploration of Novel Derivatizations and Their Biological Effects

The core structure of 7-deaza-2'-dG serves as a versatile scaffold for further chemical modification, opening avenues to create derivatives with tailored properties. The introduction of various functional groups at the C7 and C8 positions can modulate the stability of DNA duplexes, introduce fluorescent reporters, and generate new molecular probes.

Future work will likely focus on synthesizing a wider array of derivatives to fine-tune their biological and biophysical characteristics. For instance, attaching bulky or charged groups can influence DNA-protein interactions and DNA packaging. The development of photo-activatable or "clickable" 7-deaza-dG derivatives will continue to be a priority, allowing for the covalent labeling and tracking of DNA in complex biological systems. acs.orgglenresearch.com

Research into halogenated derivatives has already shown significant promise. For example, 7,8-dihalogenated 7-deaza-dG derivatives have been synthesized and shown to be potent inhibitors of the MTH1 enzyme, which normally hydrolyzes oxidized nucleotides like 8-oxo-dGTP to prevent their incorporation into DNA. mdpi.comnih.gov Specifically, 7,8-dibromo-7-deaza-dGTP was identified as a strong competitive inhibitor of MTH1, highlighting the potential of these analogs as tools to study DNA repair pathways. mdpi.comnih.gov Similarly, other modifications, such as the introduction of a 6-thio group, have produced highly potent inhibitors of human telomerase. nih.gov

Table 1: Examples of 7-Deaza-2'-dG Derivatives and Their Observed Effects

| Derivative Class | Specific Example | Key Biological/Biophysical Effect | Reference(s) |

| Halogenated | 7,8-Dibromo-7-deaza-dGTP | Potent competitive inhibitor of MTH1 enzyme. | mdpi.com, nih.gov |

| 8-Halo-7-deaza-dGTP | Poorly incorporated by DNA polymerases; demonstrates antiproliferative effects in cancer cells. | nih.gov | |

| Thio-derivatives | 6-Thio-7-deaza-dGTP (TDG-TP) | Very potent inhibitor of human telomerase (IC50 of 60 nM). | nih.gov |

| Alkynyl/Aryl | 7-Phenyl-7-deaza-dG | Maintains base pair stability in duplex DNA. | seela.net |

| 7-Phenyltriazolyl-7-deaza-dG | Stabilizes parallel-stranded DNA. | seela.net | |

| Click Chemistry | C8-Alkyne-7-deaza-dG | Allows for post-synthetic modification of oligonucleotides with reporters (e.g., biotin, fluorophores). | glenresearch.com |

| Methoxy-derivatives | 6-Methoxy-7-deaza-dGTP | Inhibits telomerase and serves as a substrate, leading to short, non-processive products. | nih.gov |